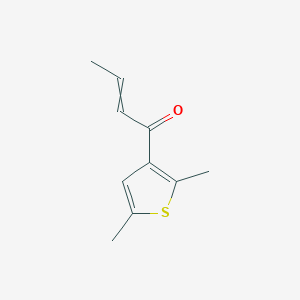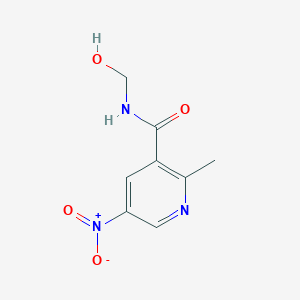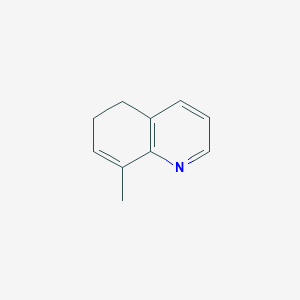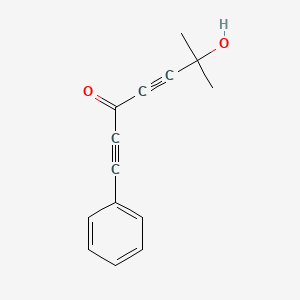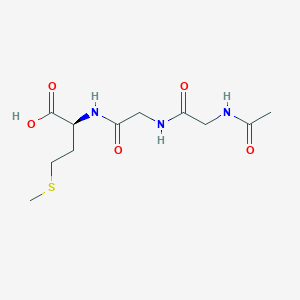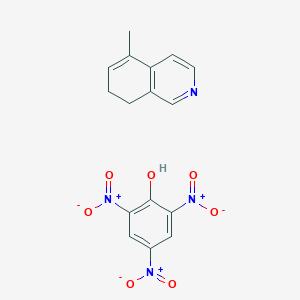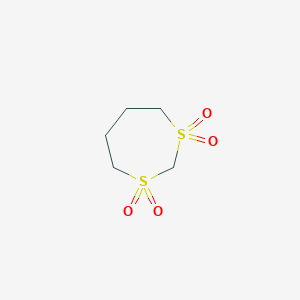
1,3-Dithiepane 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiepane 1,1,3,3-tetraoxide is a sulfur-containing heterocyclic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.
Preparation Methods
1,3-Dithiepane 1,1,3,3-tetraoxide can be synthesized through a multi-step process involving the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. The intermediate product is then isolated and further oxidized using sodium tungstate dihydrate and hydrogen peroxide to yield the final product . This method is efficient, providing high yield and purity of the compound.
Chemical Reactions Analysis
1,3-Dithiepane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
1,3-Dithiepane 1,1,3,3-tetraoxide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of cyclic sulfones and sulfoxides.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Biological Studies: It is used in studies involving sulfur-containing compounds and their interactions with biological systems.
Industrial Applications: The compound is explored for use in battery electrolytes and other industrial processes requiring stable sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1,3-Dithiepane 1,1,3,3-tetraoxide involves its ability to undergo various chemical transformations due to the presence of sulfone groups. These groups are highly polarized, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
1,3-Dithiepane 1,1,3,3-tetraoxide can be compared with other similar compounds such as:
1,3-Dithiane 1,1,3,3-tetraoxide: Similar in structure but differs in the oxidation state of sulfur atoms.
1,3-Dithiolane 1,1,3,3-tetraoxide: Another sulfur-containing heterocycle with different ring size and properties.
1,4-Dithiane 1,1,4,4-tetraoxide: A related compound with a different ring structure and oxidation state
Properties
CAS No. |
57542-77-5 |
|---|---|
Molecular Formula |
C5H10O4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1,3-dithiepane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2 |
InChI Key |
HZCVGDQGPPVGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


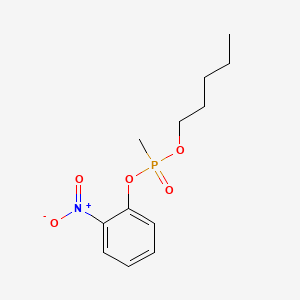
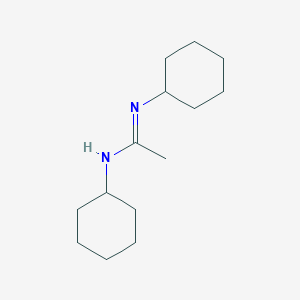
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)


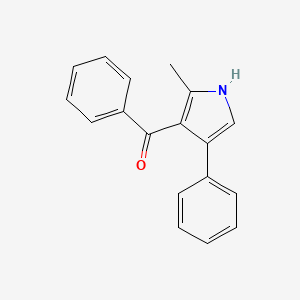
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
